![molecular formula C18H21N5O3 B2477219 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine CAS No. 1396785-23-1](/img/structure/B2477219.png)
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that features a combination of furan, piperazine, pyridazine, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the furan-2-carbonyl-piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl-piperazine intermediate.
Coupling with pyridazine: The intermediate is then coupled with a pyridazine derivative, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Introduction of the pyrrolidinyl group: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution or other suitable reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.
Applications De Recherche Scientifique
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine: This compound features a pyrazine ring instead of a furan ring, which may result in different biological activities and properties.
3-[4-(benzoyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine: The benzoyl group in place of the furan-2-carbonyl group can lead to variations in chemical reactivity and biological effects.
Uniqueness
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity to biological targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHMCQUMVQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2477136.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)

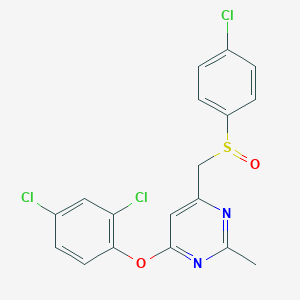
![N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2477145.png)
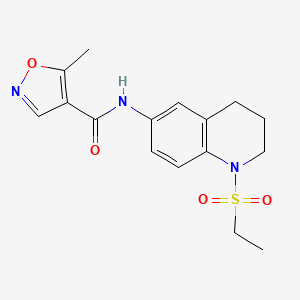
![8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2477149.png)
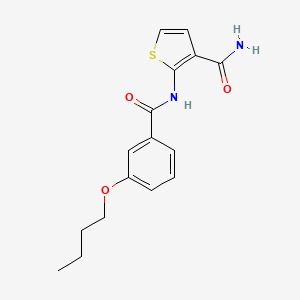
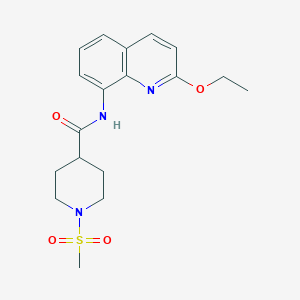
![4,8-dimethyl-1-[(3-methylphenyl)methyl]-1,2-dihydroquinolin-2-one](/img/structure/B2477154.png)
![5-[(2-chloro-6-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2477155.png)
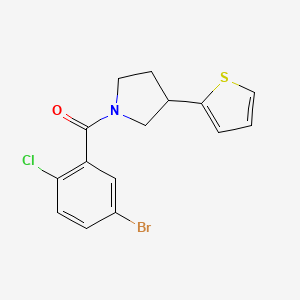
![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)
